molecular formula C17H20N2O4S B7052171 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine

4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine

Cat. No.: B7052171
M. Wt: 348.4 g/mol
InChI Key: VSGWVOHZICNDNG-UHFFFAOYSA-N
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Description

4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a sulfonyl group, a dihydropyrido[4,3-b][1,4]oxazine ring, and a propan-2-yloxyphenyl moiety, making it an interesting subject for chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine typically involves multi-step organic reactions. The process begins with the preparation of the dihydropyrido[4,3-b][1,4]oxazine core, followed by the introduction of the sulfonyl group and the propan-2-yloxyphenyl moiety. Common reagents used in these reactions include sulfonyl chlorides, alkylating agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions could result in a wide range of derivatives with different functional groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine would depend on its specific application. In a biological context, the compound might interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(3-Methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine include other sulfonyl-containing heterocycles and dihydropyrido[4,3-b][1,4]oxazine derivatives. Examples might include:

  • 4-(3-Methylphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine
  • 4-(4-Propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement can result in distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-(3-methyl-4-propan-2-yloxyphenyl)sulfonyl-2,3-dihydropyrido[4,3-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4S/c1-12(2)23-16-5-4-14(10-13(16)3)24(20,21)19-8-9-22-17-6-7-18-11-15(17)19/h4-7,10-12H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGWVOHZICNDNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC3=C2C=NC=C3)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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